5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with multiple receptors, which makes them effective in various biological and physiological functions .
Mode of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets leads to these various therapeutic effects.
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can lead to the therapeutic properties mentioned above.
Result of Action
One of the synthesized derivatives, compound 112, n-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity . This suggests that the compound could have a similar effect.
Preparation Methods
The synthesis of 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents used in these reactions include potassium t-butoxide for cyclization and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include substituted thiophenes and their derivatives .
Scientific Research Applications
5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring structure but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
5-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-5-14(21-11)16(19)18-9-12-3-2-7-17-15(12)13-6-8-20-10-13/h2-8,10H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLTXFCDZSFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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